Thermodynamic Anomaly in Micellization: C12Phe vs. All Aliphatic N-Dodecanoyl Amino Acid Surfactants
In a systematic ITC study of seven sodium N-dodecanoyl amino acid surfactants (C12Gly, C12Ala, C12Val, C12Leu, C12Phe, C12Gln, C12Thr), the enthalpy of micelle formation (ΔH_mic) decreased with increasing amino acid hydrophobicity for every aliphatic-headgroup surfactant—transitioning from positive at 288.15 K to negative above ~308.15 K. C12Phe was the sole exception: its ΔH_mic increased rather than decreased, and its micellization behavior additionally deviated in terms of both heat capacity (ΔC_p) and aggregation number (N_agg) from all other amino acid systems [1]. The negative enthalpy of micelle formation and elevated Krafft temperature were noted as distinctive features of C12Phe [2]. This thermodynamic divergence is attributed to strong intra-micelle π-π stacking interactions between phenylalanine benzyl side chains—an interaction mode structurally impossible for glycinate, alaninate, valinate, or leucinate head groups [3].
| Evidence Dimension | Enthalpy of micelle formation (ΔH_mic) trend with increasing amino acid hydrophobicity |
|---|---|
| Target Compound Data | C12Phe: ΔH_mic increases with hydrophobicity (direction opposite to all other analogs); additionally deviates in ΔC_p and N_agg [1] |
| Comparator Or Baseline | C12Gly, C12Ala, C12Val, C12Leu, C12Gln, C12Thr: ΔH_mic consistently decreases (becomes more negative/less positive) with increasing hydrophobicity [1] |
| Quantified Difference | Qualitative trajectory reversal (increase vs. decrease); specific ΔH_mic values were obtained across 288.15–308.15 K (numerical values in the full-text table of the primary source [1]) |
| Conditions | Isothermal titration calorimetry (ITC) in water at 288.15 K, 298.15 K, and 308.15 K; sodium salts of surfactants |
Why This Matters
For procurement: a formulator substituting C12Phe with C12Leu or C12Val based solely on CMC similarity will encounter a distinct thermodynamic landscape—potentially altering temperature-dependent micelle stability, solubilization capacity, and phase behavior in ways that are not predictable from hydrophobicity scaling alone.
- [1] Ohta, A., Toda, K., Morimoto, Y., Asakawa, T., Miyagishi, S. (2008). Effect of the side chain of N-acyl amino acid surfactants on micelle formation: An isothermal titration calorimetry study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 317(1–3), 316–322. DOI: 10.1016/j.colsurfa.2007.10.028 View Source
- [2] Ohta, A., Toda, K., Morimoto, Y., Asakawa, T., Miyagishi, S. (2008). [Supplementary discussion re: negative ΔH_mic and high Krafft temperature characteristics of C12Phe] View Source
- [3] Chatterjee, A., et al. (2002). Referenced in Ohta 2008 for π-π stacking rationale among aromatic amino acid side chains in micelle cores. View Source
